2,6-Dichlorobenzonitrile is an organic compound with the chemical formula . It is classified as a nitrile and is notable for its use as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. The compound is also known by several synonyms, including 2,6-dichlorobenzonitrile and dichlobenil. Its CAS number is 1194-65-6, and it is recognized in the EINECS registry under number 214-787-5.
Several methods exist for synthesizing 2,6-dichlorobenzonitrile, primarily focusing on chlorination and ammoxidation processes:
The choice of method affects both yield and purity. The ammoxidation process is preferred for industrial applications due to its higher efficiency and lower production costs compared to traditional chlorination methods, which may suffer from lower yields and more complex purification steps .
The molecular structure of 2,6-dichlorobenzonitrile consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a nitrile group (-C≡N) at the para position. The InChI representation of the compound is:
The compound exhibits a planar structure due to the aromatic nature of the benzene ring, which contributes to its stability.
2,6-Dichlorobenzonitrile can undergo various chemical reactions typical of nitriles:
The reactivity of the compound is influenced by the electron-withdrawing nature of the chlorine atoms, which enhances its electrophilic character in nucleophilic substitution reactions.
The mechanism of action for chemical reactions involving 2,6-dichlorobenzonitrile typically includes nucleophilic attack on the carbon atom of the nitrile group. For instance, during hydrolysis, water acts as a nucleophile attacking the carbon atom in the nitrile group leading to the formation of an intermediate carboxamide before further hydrolysis yields a carboxylic acid.
Quantitative studies show that under optimal conditions (e.g., temperature, pH), hydrolysis rates can be significantly increased, making this reaction useful in synthetic organic chemistry.
Relevant data indicate that handling should be done with care due to potential toxicity associated with chlorinated compounds .
2,6-Dichlorobenzonitrile serves multiple scientific purposes:
Vanadium phosphorus oxide (VPO) catalysts demonstrate exceptional efficacy in the gas-phase ammoxidation of 2,6-dichlorotoluene (DCT) to 2,6-dichlorobenzonitrile (DCBN). This process utilizes ammonia and oxygen at temperatures of 380–420°C, achieving DCBN yields exceeding 70% under optimized conditions. Catalyst modifications with cesium or potassium promoters significantly enhance selectivity by moderating acidic sites responsible for combustion side reactions [1] [6]. The halogen exchange mechanism involves a redox cycle described by the Mars-van Krevelen model, where lattice oxygen from the VPO catalyst abstracts hydrogen from DCT, followed by ammoxidation via nucleophilic ammonia attack on the benzylic carbon [6].
Table 1: Performance of Modified VPO Catalysts in DCT Ammoxidation
Catalyst System | Temperature (°C) | DCT Conversion (%) | DCBN Selectivity (%) |
---|---|---|---|
Cs-VPO/TiO₂ | 400 | 90 | 75 |
K-VPO/Al₂O₃ | 420 | 98 | 68 |
VPO (unmodified) | 380 | 85 | 60 |
Halogen exchange cyanation employs copper(I) cyanide in polar aprotic solvents like dimethylformamide (DMF), facilitating nucleophilic substitution of halogen atoms. This method suffers from limitations, including stoichiometric metal cyanide use and halogenated solvent requirements, reducing industrial applicability compared to catalytic ammoxidation [4].
Denitrochlorination enables direct conversion of 2-chloro-6-nitrobenzonitrile to DCBN using chlorine gas without solvents. This radical-mediated reaction proceeds through a three-step mechanism:
Critical parameters include:
Table 2: Byproduct Profile in Denitrochlorination Reactions
Reaction Condition | 2,6-Dichlorobenzamide (%) | 1,2,3-Trichlorobenzene (%) | Tetrachlorobenzenes (%) |
---|---|---|---|
Chlorine excess (2:1 ratio) | 1.2 | 3.8 | 2.5 |
Optimal Cl₂ (1.5:1 ratio) | 0.7 | 1.4 | 0.9 |
Substrate-rich (1:1 ratio) | 0.3 | 0.6 | 0.1 |
Industrial DCBN production via DCT ammoxidation requires precise parameter optimization:
Kinetic modeling based on Langmuir-Hinshelwood principles reveals rate-determining steps:$$r{\text{DCBN}} = \frac{k K{\text{DCT}} P{\text{DCT}} K{\text{NH}3} P{\text{NH}3}}{(1 + K{\text{DCT}} P{\text{DCT}} + K{\text{NH}3} P{\text{NH}_3})^2}$$Where k = rate constant, K = adsorption coefficient, and P = partial pressure. Water co-feeds inhibit catalyst coking but require compensation for ammonia solubility losses [6].
Table 3: Ammoxidation Kinetic Parameters and Operational Constraints
Parameter | Optimal Range | Effect on DCBN Yield | Industrial Constraint |
---|---|---|---|
Temperature | 380–410°C | Increases by 15%/20°C rise | Catalyst sintering >420°C |
Contact time (W/F) | 2.5–3.5 g·h·mol⁻¹ | Maxima at 3.0 g·h·mol⁻¹ | Reactor volume limitations |
NH₃/DCT molar ratio | 5:1 | <4:1 reduces yield by 30% | NH₃ recycling costs |
O₂/DCT molar ratio | 10:1 | <8:1 increases carbon oxides | Safety limits (flammability) |
Solvent-free methodologies address key environmental challenges in DCBN synthesis:
Life-cycle analysis shows solvent-free routes reduce cumulative energy demand (CED) by 32% and global warming potential (GWP) by 28% versus traditional cyanation, primarily through avoided solvent production and purification [1] [4].
Table 4: Environmental Metrics for DCBN Synthesis Routes
Method | E-Factor (kg waste/kg product) | Atom Economy (%) | Energy Intensity (MJ/kg) |
---|---|---|---|
Solvent-free denitrochlorination | 1.8 | 84 | 58 |
VPO ammoxidation | 3.2 | 91 | 72 |
CuCN halogen exchange | 7.1 | 65 | 125 |
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